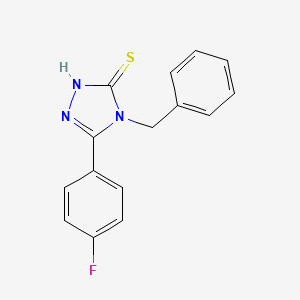
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenol is a white or cream crystalline powder with a characteristic odor . It is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3,5-dimethylphenol is C8H9ClO . Its molecular weight is 156.61 .Physical And Chemical Properties Analysis
4-Chloro-3,5-dimethylphenol has a melting point of 114-116 °C , a boiling point of 246 °C , and a density of 0.67 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The scientific interest in derivatives of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate has been significant in the context of synthesis and structural analysis. For example, research has focused on the synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been structurally characterized by X-ray single crystal diffraction, revealing intricate details about their molecular and electronic structures. The studies provide insights into the steric effects on the molecular framework and their implications for chemical reactivity and interaction (Rublova et al., 2017).
Supramolecular Chemistry
Another area of application has been in the domain of supramolecular chemistry, where derivatives of 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate have been used to study different supramolecular architectures. These studies involve understanding how weak interactions, such as hydrogen bonding and π-π interactions, influence the assembly and stability of molecular structures. Such research sheds light on the principles governing molecular recognition and assembly, which are fundamental to the development of new materials and catalysts (Shakuntala et al., 2017).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies have also been conducted, focusing on the reactivity of sterically hindered molecules derived from 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate. These studies aim to understand the influence of molecular structure on reaction mechanisms and rates, providing valuable information for designing new synthetic strategies and improving existing ones. For instance, the examination of substitution reactions in aqueous solutions offers insights into the stereochemical characteristics that affect chemical reactivity and selectivity (Bekö et al., 2015).
Nonlinear Optical Properties
Research has also explored the nonlinear optical properties of compounds related to 4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate. Such studies are crucial for the development of materials with potential applications in photonics and optoelectronics. By examining the effect of different anions on the optical properties of these compounds, scientists aim to discover new materials with enhanced nonlinear optical behavior, which could be used in lasers, optical switches, and other photonic devices (Ogawa et al., 2008).
Environmental Degradation Studies
Environmental degradation studies have investigated the breakdown and transformation of 4-Chloro-3,5-dimethylphenol derivatives under various conditions. Such research is vital for understanding the fate of these compounds in the environment and assessing their potential impact on ecosystems and human health. Advanced oxidation processes, including UV and persulfate treatments, have been evaluated for their efficiency in degrading these compounds, contributing to the development of more effective water treatment technologies (Li et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5S/c1-10-7-12(8-11(2)16(10)17)22-23(18,19)13-5-6-14(20-3)15(9-13)21-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSEOITQLNDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 3,4-dimethoxybenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)


![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
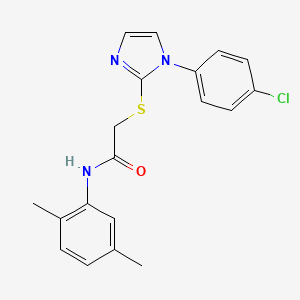
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
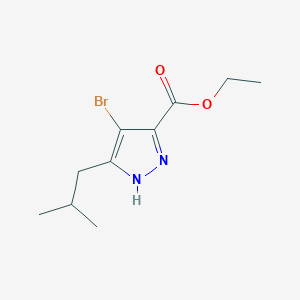
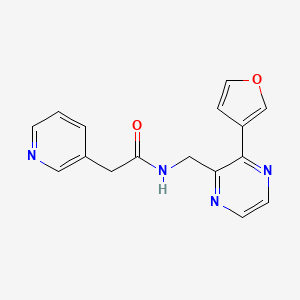
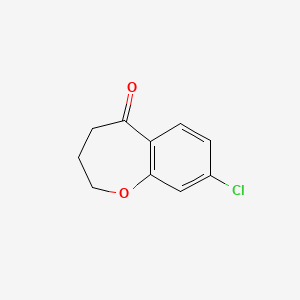
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

